N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:
Formation of the 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of the pyrazole derivative: The 2-chloro-6-fluorobenzyl chloride reacts with hydrazine to form the corresponding pyrazole.
Formation of the thiadiazole derivative: The pyrazole derivative is then reacted with thiocarbonyl compounds to form the thiadiazole ring.
Final coupling reaction: The thiadiazole derivative is coupled with the nitro-pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H16ClFN8O2S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16ClFN8O2S/c1-18(2,27-9-11(8-21-27)28(29)30)16-23-24-17(31-16)22-15-6-7-26(25-15)10-12-13(19)4-3-5-14(12)20/h3-9H,10H2,1-2H3,(H,22,24,25) |
InChI Key |
KFHZOZXUVKJQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(S1)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)N4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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